molecular formula C8H13NS B14689892 4H-1,3-Thiazine, 5,6-dihydro-4,4-dimethyl-2-vinyl- CAS No. 35793-56-7

4H-1,3-Thiazine, 5,6-dihydro-4,4-dimethyl-2-vinyl-

Cat. No.: B14689892
CAS No.: 35793-56-7
M. Wt: 155.26 g/mol
InChI Key: LMUGJUYSZGFJAH-UHFFFAOYSA-N
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Description

4H-1,3-Thiazine, 5,6-dihydro-4,4-dimethyl-2-vinyl- is a heterocyclic organic compound that belongs to the thiazine family. Thiazines are known for their diverse biological activities and are used in various fields such as medicinal chemistry, agriculture, and materials science. The unique structure of 4H-1,3-Thiazine, 5,6-dihydro-4,4-dimethyl-2-vinyl- makes it an interesting subject for research and application.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4H-1,3-Thiazine, 5,6-dihydro-4,4-dimethyl-2-vinyl- can be achieved through various methods. One common approach involves the reaction of dithiolates derived from compounds containing an active methylene group with carbon disulfide and sodium or potassium hydroxide. This mixture undergoes a Mannich reaction with formaldehyde and a primary amine to form the desired thiazine derivative .

Industrial Production Methods

Industrial production of 4H-1,3-Thiazine, 5,6-dihydro-4,4-dimethyl-2-vinyl- typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as distillation, crystallization, and purification to obtain the final product suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

4H-1,3-Thiazine, 5,6-dihydro-4,4-dimethyl-2-vinyl- undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The vinyl group in the compound allows for various substitution reactions, including halogenation and alkylation.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Bromine in carbon tetrachloride for halogenation.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of dihydro derivatives.

    Substitution: Formation of halogenated or alkylated thiazine derivatives.

Scientific Research Applications

4H-1,3-Thiazine, 5,6-dihydro-4,4-dimethyl-2-vinyl- has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4H-1,3-Thiazine, 5,6-dihydro-4,4-dimethyl-2-vinyl- involves its interaction with various molecular targets and pathways. The compound can inhibit specific enzymes or receptors, leading to its biological effects. For example, it may inhibit nitric oxide synthase, reducing the production of nitric oxide and thereby exerting anti-inflammatory effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4H-1,3-Thiazine, 5,6-dihydro-4,4-dimethyl-2-vinyl- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the vinyl group allows for versatile chemical modifications, making it a valuable compound for various applications.

Properties

CAS No.

35793-56-7

Molecular Formula

C8H13NS

Molecular Weight

155.26 g/mol

IUPAC Name

2-ethenyl-4,4-dimethyl-5,6-dihydro-1,3-thiazine

InChI

InChI=1S/C8H13NS/c1-4-7-9-8(2,3)5-6-10-7/h4H,1,5-6H2,2-3H3

InChI Key

LMUGJUYSZGFJAH-UHFFFAOYSA-N

Canonical SMILES

CC1(CCSC(=N1)C=C)C

Origin of Product

United States

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